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Compound of Interest

Compound Name: N-Trans-Sinapoyltyramine

Cat. No.: B1262869 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Trans-Sinapoyltyramine is a naturally occurring phenylpropanoid amide found

in various plant species.[1] Like other members of this class, it is studied for its potential

biological activities. The unambiguous determination of its chemical structure is a prerequisite

for any further investigation into its pharmacological properties and mechanism of action. This

application note provides a detailed protocol for the structure elucidation of N-Trans-
Sinapoyltyramine using a combination of high-resolution mass spectrometry (MS) and one-

and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This integrated

approach ensures accurate and reliable characterization of the molecule.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis.[2] For N-Trans-Sinapoyltyramine, high-resolution mass spectrometry

provides the exact mass, from which the molecular formula can be deduced. Tandem MS

(MS/MS) experiments reveal characteristic fragmentation patterns that help confirm the

connectivity of the molecular backbone.

Experimental Protocol: High-Resolution MS and MS/MS
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Sample Preparation: Dissolve approximately 1 mg of purified N-Trans-Sinapoyltyramine in

1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with 50%

methanol/water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The

formic acid aids in the protonation of the analyte.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

[2]

Data Acquisition (MS1):

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule

[M+H]⁺.

Scan Range: Acquire mass spectra over a mass-to-charge (m/z) range of 100-1000 Da.

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage,

and source temperature to achieve maximum signal intensity for the ion of interest.

Data Acquisition (MS/MS):

Precursor Ion Selection: Select the [M+H]⁺ ion (m/z ~344.15) for fragmentation.

Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy

Collisional Dissociation (HCD) by colliding the precursor ion with an inert gas (e.g., argon

or nitrogen).[3]

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a

comprehensive fragmentation spectrum.

MS Data Presentation
The quantitative data obtained from the mass spectrometry analysis are summarized below.

Table 1: High-Resolution MS Data for N-Trans-Sinapoyltyramine
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Parameter Value Reference

Molecular Formula C₁₉H₂₁NO₅ [1]

Exact Mass 343.1420 Da [1]

Observed [M+H]⁺ (m/z) 344.1481 Da [1]

Table 2: Key MS/MS Fragmentation Data for N-Trans-Sinapoyltyramine ([M+H]⁺)

Observed Fragment (m/z) Proposed Structure / Neutral Loss

207.0631 [Sinapic acid - OH]⁺ fragment

175.0373 [Sinapic acid - OH - CH₃OH]⁺ fragment

137.0597
[Tyramine]⁺ fragment after amide bond

cleavage

121.0624 [C₈H₉O]⁺ tyramine fragment

Visualization: Proposed Fragmentation Pathway
The fragmentation of N-Trans-Sinapoyltyramine primarily occurs at the amide bond and

within the sinapoyl moiety. The diagram below illustrates the generation of the major observed

fragments.
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Caption: Proposed MS/MS fragmentation pathway of protonated N-Trans-Sinapoyltyramine.

NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is

essential for the complete assignment of all proton and carbon signals and the unambiguous

elucidation of the structure.[4]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent is critical to ensure full sample dissolution and to avoid overlapping solvent

and analyte signals.[5]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.[4]

1D NMR Experiments:

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities,

and integrals of all protons.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of

all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer)

experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin

coupled, typically those on adjacent carbons (H-C-C-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons

with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

correlations (typically 2-3 bonds) between protons and carbons, which is crucial for
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connecting different molecular fragments.

NMR Data Presentation
The following tables present the representative ¹H and ¹³C NMR data for N-Trans-
Sinapoyltyramine. Atom numbering is based on the structure provided below.

Figure 1. Structure of N-Trans-Sinapoyltyramine with atom numbering for NMR assignments.

Table 3: ¹H NMR Data for N-Trans-Sinapoyltyramine (Representative values, 400 MHz,

Methanol-d₄)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1262869?utm_src=pdf-body
https://www.benchchem.com/product/b1262869?utm_src=pdf-body
https://www.benchchem.com/product/b1262869?utm_src=pdf-body
https://www.benchchem.com/product/b1262869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom No. δ (ppm) Multiplicity J (Hz)

2, 6 6.81 s -

7 7.42 d 15.7

8 6.55 d 15.7

3, 5-OCH₃ 3.89 s -

1' 3.52 t 7.2

2' 2.80 t 7.2

2'', 6'' 7.05 d 8.5

3'', 5'' 6.70 d 8.5

Table 4: ¹³C NMR Data for N-Trans-Sinapoyltyramine (Representative values, 100 MHz,

Methanol-d₄)
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Atom No. δ (ppm) Atom Type

1 127.1 C

2, 6 106.5 CH

3, 5 149.2 C

4 138.0 C

7 142.1 CH

8 118.9 CH

9 169.2 C=O

3, 5-OCH₃ 56.9 CH₃

1' 42.5 CH₂

2' 35.8 CH₂

1'' 131.2 C

2'', 6'' 130.5 CH

3'', 5'' 116.4 CH

4'' 156.9 C

Integrated Structure Elucidation Workflow
The final structure is confirmed by integrating data from all spectroscopic techniques. The

workflow diagram below outlines the logical process from sample analysis to final structure

confirmation.
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Caption: Workflow for structure elucidation combining MS and NMR techniques.

Logical Elucidation Steps:

Molecular Formula: High-resolution MS provides the molecular formula C₁₉H₂₁NO₅.[1]

Substructures from ¹H and ¹³C NMR:

The ¹H NMR shows signals for a para-substituted benzene ring (tyramine part), a

symmetrically substituted benzene ring (sinapoyl part), two methoxy groups, a trans-

double bond, and two methylene groups.

The ¹³C NMR confirms the presence of 19 carbons, including a carbonyl carbon (~169

ppm), aromatic/vinylic carbons, and aliphatic carbons.

Connectivity from 2D NMR:

COSY confirms the H-C(1')-C(2')-H and H-C(7)=C(8)-H spin systems.

HSQC links each proton to its directly attached carbon.
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HMBC is the key to connecting the pieces. A crucial correlation from the methylene

protons at H-1' (~3.52 ppm) to the amide carbonyl carbon C-9 (~169.2 ppm) confirms the

amide bond between the tyramine and sinapoyl moieties.
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MS/MS

Substructures
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¹H-¹H Connectivity
(e.g., -CH₂-CH₂-)

HSQC

¹JCH Connectivity

HMBC

2-3 Bond Connectivity
(e.g., Amide Linkage)

Final Structure of
N-Trans-Sinapoyltyramine
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Caption: Logical relationships between spectroscopic data and structural information.

Conclusion
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The combined application of high-resolution mass spectrometry and a suite of NMR

experiments provides a robust and definitive method for the structure elucidation of natural

products like N-Trans-Sinapoyltyramine. MS and MS/MS analyses establish the molecular

formula and key substructures, while 1D and 2D NMR experiments provide the complete

atomic connectivity. This comprehensive approach is fundamental for the accurate

characterization of compounds in natural product research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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